molecular formula C20H22N4O3S B5288936 N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide

N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide

Cat. No.: B5288936
M. Wt: 398.5 g/mol
InChI Key: LUJRFYJXERMDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a phthalazine ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-dicarbonyl compounds.

    Introduction of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions, where a suitable leaving group on the phthalazine ring is replaced by the morpholine group.

    Sulfonamide Formation: The final step involves the reaction of the phthalazine derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The morpholine moiety can enhance the compound’s binding affinity to receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-(morpholin-4-yl)ethanamine: This compound shares the morpholine moiety and is used in similar applications.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a similar sulfonamide group and is used in medicinal chemistry.

Uniqueness

N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide is unique due to the combination of its structural features, including the phthalazine ring, morpholine moiety, and sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N,2-dimethyl-5-(4-morpholin-4-ylphthalazin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14-7-8-15(13-18(14)28(25,26)21-2)19-16-5-3-4-6-17(16)20(23-22-19)24-9-11-27-12-10-24/h3-8,13,21H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJRFYJXERMDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.